molecular formula C16H15ClO2 B14888705 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde

2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde

Cat. No.: B14888705
M. Wt: 274.74 g/mol
InChI Key: QEIZRARZTZIVFN-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chlorobenzyl group attached to an oxygen atom, which is further connected to a dimethylbenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 2-chlorobenzyl alcohol with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzoic acid.

    Reduction: 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.

    Substitution: 2-((2-Aminobenzyl)oxy)-3,4-dimethylbenzaldehyde or 2-((2-Thiobenzyl)oxy)-3,4-dimethylbenzaldehyde.

Scientific Research Applications

2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chlorobenzyl)oxy)benzaldehyde: Lacks the dimethyl groups on the benzaldehyde moiety.

    2-((2-Bromobenzyl)oxy)-3,4-dimethylbenzaldehyde: Contains a bromine atom instead of chlorine.

    2-((2-Chlorobenzyl)oxy)-4-methylbenzaldehyde: Has only one methyl group on the benzaldehyde moiety.

Uniqueness

2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the presence of both the chlorobenzyl and dimethylbenzaldehyde groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]-3,4-dimethylbenzaldehyde

InChI

InChI=1S/C16H15ClO2/c1-11-7-8-13(9-18)16(12(11)2)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3

InChI Key

QEIZRARZTZIVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2Cl)C

Origin of Product

United States

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